Synthesis and characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Synthesis and characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that holds a position of prominence in medicinal chemistry and materials science.[1][2] Its unique structural features, including hydrogen bonding capabilities and dipole character, allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets.[3] Consequently, this moiety is a cornerstone of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4] The specific compound, 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, incorporates several key features: the stable triazole ring, a bromophenyl group which can modulate lipophilicity and engage in halogen bonding, and a thiol group that offers a reactive handle for further derivatization or can exist in its thione tautomeric form, contributing to its biological activity. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.
Part 1: Strategic Synthesis Pathway
The synthesis of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is most effectively achieved through a multi-step process culminating in the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. This approach is favored for its reliability and high yields.[5][6] The overall strategy is bifurcated: first, the synthesis of the key precursor, 4-methylthiosemicarbazide, and second, its reaction with a 4-bromobenzoyl moiety followed by cyclization.
Diagram of the Overall Synthetic Workflow
Caption: Standard workflow for structural elucidation and validation.
Physicochemical Properties
The following table summarizes the key physical and chemical data for the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN₃S | |
| Molecular Weight | 270.15 g/mol | |
| Appearance | Solid | [7] |
| Melting Point | 246-248 °C | [8] |
| Boiling Point (est.) | 315.4 °C at 760 mmHg | [8] |
| Density (est.) | 1.67 g/cm³ | [8] |
Spectroscopic and Analytical Data
The structural identity is confirmed by the following expected analytical data.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3100-2900 (Aromatic & Aliphatic C-H stretch), ~2600-2550 (S-H stretch, often weak or absent due to tautomerism), ~1610 (C=N stretch), ~1500 (C=C aromatic stretch), ~1300 (C=S stretch), ~1070 (C-Br stretch). The absence of a C=O band (~1680 cm⁻¹) from the precursor is a key indicator of successful cyclization. |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH, broad, exchangeable with D₂O), ~7.7-7.9 (m, 4H, Aromatic protons of the bromophenyl ring, appearing as two sets of doublets), ~3.6 (s, 3H, N-CH₃). The integration of these peaks should correspond to a 1:4:3 ratio. [9][10] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C-Br), ~132, ~129 (Aromatic CH), ~122 (Aromatic C attached to triazole), ~30-35 (N-CH₃). |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Expect two major peaks for the molecular ion: [M+H]⁺ at m/z ≈ 270 and [M+H+2]⁺ at m/z ≈ 272 with a relative intensity of approximately 1:1. [11] |
| Elemental Analysis | Calculated for C₉H₈BrN₃S: C, 39.99%; H, 2.98%; N, 15.55%; S, 11.87%. Experimental values should be within ±0.4% of the calculated values. [5] |
Part 4: Relevance in Drug Discovery
Derivatives of 1,2,4-triazole-3-thione are established as potent biological agents. T[3][4]he title compound serves as a valuable scaffold for the development of new therapeutic agents. The thiol group is a key functional handle that can be readily S-alkylated to produce a diverse library of derivatives, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. T[2][10]he 4-bromophenyl moiety is a common feature in many bioactive molecules, contributing to target affinity through hydrophobic and potential halogen-bonding interactions. Research has shown that compounds with this core structure exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this a molecule of significant interest for further investigation and lead optimization in drug development programs.
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